molecular formula C2H6Cl2Sn B104010 Dichlorodimethylstannane CAS No. 753-73-1

Dichlorodimethylstannane

Cat. No. B104010
CAS RN: 753-73-1
M. Wt: 219.68 g/mol
InChI Key: PKKGKUDPKRTKLJ-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of organostannane compounds is a topic of interest in the field of organic chemistry. For instance, the bifunctional allylstannane 2-(chloromethyl)-3-(tributylstannyl)propene is synthesized and used in reactions with aldehydes to produce high yields and enantioselectivities . Similarly, the reduction of dichlorodiphenylstannane with lithium followed by treatment with methyl iodide leads to the formation of various methylstannane compounds . These examples demonstrate the synthetic versatility of organostannanes, which could be extrapolated to the synthesis of dichlorodimethylstannane.

Molecular Structure Analysis

While the molecular structure of dichlorodimethylstannane is not explicitly described in the provided papers, the structure of related organostannanes can be inferred. For example, acyl(chloro)stannanes obtained from the reaction of dialkylstannylene with acyl chlorides were characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction studies . These characterization techniques are essential for understanding the molecular structure and confirming the identity of organostannane compounds.

Chemical Reactions Analysis

Organostannanes are known for their reactivity in various chemical reactions. The bifunctional allylstannane mentioned earlier is used in catalytic asymmetric allylations and can undergo further transformations, such as protection of the hydroxyl group or cyclization to tetrahydrofuran . Additionally, the electrochemical synthesis of polystannanes from dialkyl dichlorostannanes indicates that these compounds can be polymerized under specific conditions . These reactions highlight the chemical reactivity of organostannanes, which is relevant to understanding the reactivity of dichlorodimethylstannane.

Physical and Chemical Properties Analysis

The physical and chemical properties of organostannanes can vary widely depending on their substituents. For example, the electrochemical polymerization of dibutyldichlorostannane and dioctyldichlorostannane results in the formation of poly(dibutylstannane) and poly(dioctylstannane), respectively . These polymers' properties would differ significantly from those of a simple dichlorodimethylstannane molecule. However, the general properties of organostannanes, such as their stability, reactivity, and solubility, can provide a basis for understanding the properties of dichlorodimethylstannane.

Scientific Research Applications

1. Organic Synthesis

Dichlorodimethylstannane is utilized in the field of organic synthesis. For example, it has been used in the preparation of novel indium hydrides applicable to practical reduction of carbonyls and halides, as demonstrated in a study by Miyai, Inoue, Yasuda, Shibata, and Baba (1998) (Miyai et al., 1998).

2. Study of Chemical Bonding

The compound plays a role in understanding chemical bonding, particularly in tin compounds. Storck and Weiss (1990) investigated the correlation between 35Cl NQR spectra and Sn-Cl bond lengths in dichlorodimethylstannane complexes, enhancing the understanding of tin chemistry (Storck & Weiss, 1990).

3. Polymer Synthesis and Electrochemical Studies

In polymer science, dichlorodimethylstannane has been used in the synthesis of poly(dimethylsilane) and poly(dimethylstannum), as reported by Elangovan, Muthukumaran, and Kulandainathan (2006). These polymers exhibit unique electrochemical properties and potential applications in various fields (Elangovan et al., 2006).

4. Metallabenzocyclobutene Synthesis

Dichlorodimethylstannane is instrumental in the synthesis of metallabenzocyclobutenes, a class of organometallic compounds. Boer, Akkerman, and Bickelhaupt (1987) reported on its use in reactions with 1,2-dihydro-1-magnesabenzocyclobutene (Boer et al., 1987).

5. Synthesis of Allenyl- and Alkynyl-Stannanes

Lassalle, Janati, and Guillemin (1995) explored the synthesis of allenyl- and alkynyl-stannanes using dichlorodimethylstannane, highlighting its role in creating specialized organometallic compounds (Lassalle et al., 1995).

6. Synthesis of Dialkylsubstituted Polystannanes

Okano, Matsumoto, Arakawa, Tsuruta, and Hamano (1998) used dichlorodimethylstannane for electrochemical polymerization, leading to the creation of unique polystannanes with potential applications in materials science (Okano et al., 1998).

7. Heterasumanene Synthesis

In the synthesis of heterasumanenes, dichlorodimethylstannane has been employed to create compounds with varied heteroatom functionalities, as studied by Saito, Tanikawa, Tajima, Guo, and Nagase (2010) (Saito et al., 2010).

Safety And Hazards

Dichlorodimethylstannane is classified as toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage. It’s fatal if inhaled. It’s suspected of damaging fertility or the unborn child. It causes damage to organs (Immune system, Nervous system) through prolonged or repeated exposure. It’s harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

dichloro(dimethyl)stannane
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InChI

InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKKGKUDPKRTKLJ-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C[Sn](C)(Cl)Cl
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Molecular Formula

C2H6Cl2Sn
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DSSTOX Substance ID

DTXSID5027304
Record name Dimethyltin dichloride
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Molecular Weight

219.68 g/mol
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Physical Description

Liquid, Produced as a solid or aqueous solution; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline solid; [Alfa Aesar MSDS]
Record name Stannane, dichlorodimethyl-
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Vapor Pressure

0.2 [mmHg]
Record name Dimethyltin dichloride
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Product Name

Dimethyltin dichloride

CAS RN

753-73-1
Record name Dimethyltin dichloride
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Record name Stannane, dichlorodimethyl-
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Record name DIMETHYLTIN DICHLORIDE
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Citations

For This Compound
125
Citations
MJ Cuthbertson, PR Wells - Journal of organometallic chemistry, 1985 - Elsevier
The reactions of (CH 3 ) 3 SnM(CH 3 ) 3 for M = Si and Ge with (CH 3 ) 3 SnCl or (CH 3 ) 2 SnCl 2 in methanol follow the same path as the corresponding reactions of (CH 3 ) 6 Sn 2 , …
Number of citations: 5 www.sciencedirect.com
A Maercker, F Brauers, W Brieden… - … Edition in English, 1988 - Wiley Online Library
2, the formal dimer of a stannacyclopropane, is formed in the reaction of 1 with dichlorodimethylstannane; it is a colorless, air-stable substance. An X-ray structure analysis revealed …
Number of citations: 7 onlinelibrary.wiley.com
H Fujiwara, H Arakawa, S Murata, I Ohtaku… - Bulletin of the …, 1987 - journal.csj.jp
A complex-formation reaction has been studied for the Me 2 SnCl 2 plus pyridine system in dimethyl phthalate (DMP) and dioctyl phthalate (DOP) by means of titration calorimetry. The …
Number of citations: 2 www.journal.csj.jp
D Dichloride, D Dichlorodimethylstannane - Balance - cdc.gov
… Trichloromethylstannane, Monomethyltin trichloride Dimethyltin Dichloride: Dichlorodimethylstannane, Dichlorodimethyltin Trimethyltin Chloride: Chlorotrimethylstannane, …
Number of citations: 5 www.cdc.gov
G Graner, E Hirota, T Iijima, K Kuchitsu… - … containing One or Two …, 1999 - Springer
This document is part of Subvolume B ‘Molecules containing One or Two Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
M Saito, T Tanikawa, T Tajima, JD Guo, S Nagase - Tetrahedron Letters, 2010 - Elsevier
… Using dichlorodimethylstannane instead of dichlorodimethylsilane afforded heterasumanene 12, which is the first example of a heterasumanene having three different heteroatom …
Number of citations: 62 www.sciencedirect.com
TJ Karol, JP Hutchinson, JR Hyde, HG Kuivila… - …, 1983 - ACS Publications
… The desired mode of cleavage was achieved by reaction of 1 with dichlorodimethylstannane (Scheme I). The trimethylchlorostannane formed could be removed at reduced pressure in …
Number of citations: 72 pubs.acs.org
JW Bruin, G Schat, OS Akkerman… - Journal of organometallic …, 1985 - Elsevier
… We had hoped that the reaction of 1 with dichlorodimethylstannane … Reaction of 1 with dichlorodimethylstannane Dichlorodimethylstannane …
Number of citations: 7 www.sciencedirect.com
MJ Cuthbertson, DW Hawker, PR Wells - Journal of organometallic …, 1985 - Elsevier
… below) with hexamethyldistannane suggest that dichlorodimethylstannane may be some twenty times more reactive than hydrogen chloride. However dichlorodimethylstannane (0.5 M …
Number of citations: 5 www.sciencedirect.com
MI Sarker, P Tomasula, LS Liu - Journal of Plant Studies; Vol, 2016 - researchgate.net
… The solid was washed three times with a total 15 mL of dry dichloromethane to remove dichlorodimethylstannane. The rest of dichlorodimethylstannane was removed by sublimation …
Number of citations: 6 www.researchgate.net

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